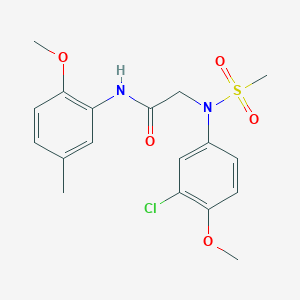![molecular formula C21H18F2N2O3S B3676698 N~1~,N~2~-bis(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676698.png)
N~1~,N~2~-bis(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~1~,N~2~-bis(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1998 by Bayer Pharmaceuticals and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of BAY 43-9006 is complex and involves multiple pathways. This compound inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. These kinases play a critical role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, BAY 43-9006 can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has a number of biochemical and physiological effects that have been studied in detail. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, BAY 43-9006 has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations to using BAY 43-9006 in lab experiments. One advantage is that this compound has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for investigating the role of protein kinases in cancer and other diseases. However, one limitation is that BAY 43-9006 can be difficult to work with due to its low solubility in water. This can make it challenging to administer the compound to cells or animals in lab experiments.
Orientations Futures
There are several future directions for research on BAY 43-9006. One area of interest is the development of new analogs of this compound that may have improved solubility or potency. In addition, researchers are also investigating the potential use of BAY 43-9006 in combination with other drugs to improve its efficacy. Finally, there is ongoing research on the use of BAY 43-9006 in the treatment of other diseases, such as psoriasis and rheumatoid arthritis, which may lead to new therapeutic applications for this compound.
Conclusion:
BAY 43-9006 is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-cancer properties and has been investigated as a potential treatment for a variety of cancers, including renal cell carcinoma, melanoma, and hepatocellular carcinoma. In addition, BAY 43-9006 has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis. While there are some limitations to using this compound in lab experiments, ongoing research is focused on developing new analogs and investigating new therapeutic applications for BAY 43-9006.
Applications De Recherche Scientifique
BAY 43-9006 has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties and has been investigated as a potential treatment for a variety of cancers, including renal cell carcinoma, melanoma, and hepatocellular carcinoma. In addition, BAY 43-9006 has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-15-2-12-20(13-3-15)29(27,28)25(19-10-6-17(23)7-11-19)14-21(26)24-18-8-4-16(22)5-9-18/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAUPZAYGSYPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3676624.png)
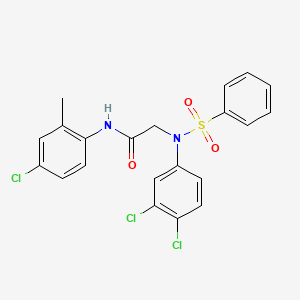
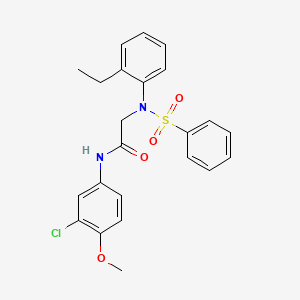

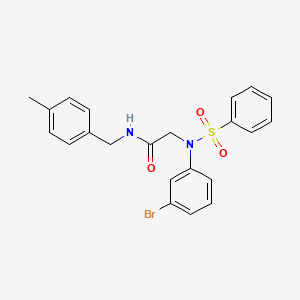
![N-(4-isopropylphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676658.png)
![5-bromo-2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3676663.png)
![4-methyl-3-nitro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676678.png)
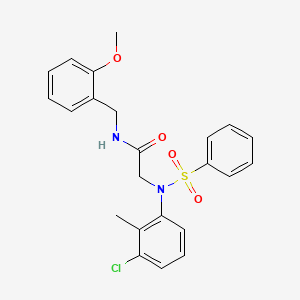
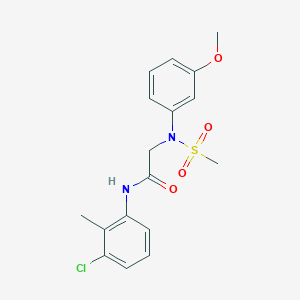
![5-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3676704.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3676713.png)
![2-chloro-N-[3-({[(4-isopropoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3676721.png)
